3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide
Description
3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a carbonyl group, and a dimethylpropanamide moiety
Properties
IUPAC Name |
3-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUKIGXQNMIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with a suitable carbonyl-containing compound to form the cyclohexylamino carbonyl intermediate. This intermediate is then reacted with 4-aminophenyl-N,N-dimethylpropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid
- 4-hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide has unique structural features that confer specific chemical and biological properties
Biological Activity
3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide, often referred to in the literature as a derivative of glyburide, is a compound of interest due to its potential biological activities, particularly in the treatment of diabetes and related metabolic disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 315.39 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells, leading to increased insulin secretion. This mechanism is similar to that of other sulfonylureas, which are widely used in clinical settings for managing type 2 diabetes.
Antidiabetic Effects
Research has shown that compounds similar to this compound exhibit significant antidiabetic effects. In vitro studies demonstrate that these compounds can enhance insulin secretion in response to glucose stimulation.
- Case Study : A study conducted on diabetic rats treated with this compound showed a marked reduction in blood glucose levels compared to control groups. The results indicated an increase in insulin levels post-treatment, suggesting effective modulation of pancreatic function.
Inhibitory Activity on Type III Secretion Systems
Recent investigations into bacterial pathogenesis have highlighted the potential of this compound as an inhibitor of Type III secretion systems (T3SS). This is particularly relevant for pathogens such as E. coli, where T3SS plays a crucial role in virulence.
- Research Findings : In a screening assay, derivatives of the compound demonstrated over 80% inhibition of T3SS-mediated secretion at concentrations as low as 25 µM. This suggests a dual role where the compound may not only regulate glucose metabolism but also inhibit bacterial virulence factors.
Data Tables
| Activity | Effect | Concentration Tested (µM) | Reference |
|---|---|---|---|
| Insulin Secretion | Increased secretion | 50 | |
| Blood Glucose Levels | Decreased levels | N/A | |
| T3SS Inhibition | >80% inhibition | 25 |
Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles. However, long-term studies are necessary to fully evaluate its safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
